molecular formula C17H20N2O2S B2826214 N-(4-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396887-35-6

N-(4-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B2826214
CAS No.: 1396887-35-6
M. Wt: 316.42
InChI Key: USGIFJOZOMDHGH-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 4-methoxyphenyl group and a thiophen-3-yl substituent. Piperidine derivatives are known for their versatility in drug design, with modifications to substituents influencing target selectivity, potency, and pharmacokinetics .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-16-4-2-15(3-5-16)18-17(20)19-9-6-13(7-10-19)14-8-11-22-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGIFJOZOMDHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares a piperidine carboxamide backbone with several analogs (Table 1). Key variations include:

  • Substituents on the Piperidine Ring: Position 4: The thiophen-3-yl group distinguishes it from analogs like AZD5363 (pyrrolopyrimidine substituent) and BMS-694153 (fluoroquinazolinone group) . Position 1: The 4-methoxyphenyl carboxamide group contrasts with N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide (), where substituents are at position 3 .
  • Heterocyclic Moieties :
    • The thiophene ring may enhance lipophilicity compared to pyrimidine or indazole groups in other compounds (e.g., FN-1501, ) .
Table 1: Structural Comparison of Piperidine Carboxamide Derivatives
Compound Name Core Structure Key Substituents Biological Target IC50 (nM) Reference
Target Compound Piperidine-1-carboxamide 4-(Thiophen-3-yl), N-(4-methoxyphenyl) Not specified N/A
AZD5363 () Piperidine-4-carboxamide Pyrrolopyrimidine, 4-chlorophenyl Akt kinases <100
BMS-694153 () Piperidine-1-carboxamide Fluoroquinazolinone, indazolyl CGRP receptor N/A
FN-1501 () Pyrazole-3-carboxamide Pyrrolopyrimidine, 4-methylpiperazine FLT3, CDK2/4/6 0.008*
N-(3-Chloro-4-methoxyphenyl)... (Ev4) Piperidine-3-carboxamide 3-Chloro-4-methoxyphenyl, methylsulfonyl Not specified N/A

*Antiproliferative activity in MV4-11 cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N-(4-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperidine core via reductive amination or cyclization. Key steps include coupling the 4-methoxyphenyl carboxamide group and introducing the thiophen-3-yl substituent. Catalysts like palladium (for cross-coupling) and temperature control (60–100°C) are critical for yield optimization. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with key signals for the methoxyphenyl (δ 3.7–3.9 ppm) and thiophene protons (δ 6.8–7.4 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (ESI-MS) provides molecular ion verification (e.g., [M+H]⁺ at m/z 357.1) .

Q. How can researchers design assays to evaluate its biological activity, such as enzyme inhibition?

  • Methodological Answer : Use target-specific assays (e.g., kinase or protease inhibition) with fluorogenic substrates. For receptor binding, radioligand displacement assays (e.g., using ³H-labeled antagonists) are effective. IC₅₀ values should be calculated via dose-response curves, validated with positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. What computational strategies can predict binding modes and selectivity of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) into target protein structures (PDB IDs) identifies potential binding pockets. Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess stability over 100 ns trajectories. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with activity .

Q. How do structural modifications (e.g., substituents on the piperidine or thiophene) impact potency and pharmacokinetics?

  • Methodological Answer : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Introduce polar groups on the piperidine ring (e.g., -OH) to improve solubility. Use in vitro assays (microsomal stability, Caco-2 permeability) and quantitative Structure-Activity Relationship (QSAR) models to prioritize derivatives .

Q. What experimental protocols mitigate stability issues during storage or biological testing?

  • Methodological Answer : Store lyophilized samples at -20°C under argon to prevent oxidation. For in vitro assays, use dimethyl sulfoxide (DMSO) stocks (<10 mM) with minimal freeze-thaw cycles. Monitor degradation via LC-MS; if instability is observed, consider prodrug strategies (e.g., esterification of labile groups) .

Q. How can scaling synthesis from milligrams to grams affect yield and purity?

  • Methodological Answer : Batch reactors with precise temperature/pH control (e.g., jacketed glass reactors) are preferred for reproducibility. Optimize solvent volume-to-surface-area ratios to maintain reaction kinetics. Implement inline PAT (Process Analytical Technology) tools, such as FTIR, to monitor intermediates in real time .

Q. How should researchers address contradictory data in biological activity across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional assays). Re-examine compound purity (HPLC, elemental analysis) and solvent effects (DMSO concentration thresholds). Compare results under standardized conditions (pH, temperature, buffer composition) .

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